What is the chemical structure of 5-(trifluoromethyl)-1H-indole-7-carbonitrile
What is the chemical structure of 5-(trifluoromethyl)-1H-indole-7-carbonitrile
An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-indole-7-carbonitrile: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(trifluoromethyl)-1H-indole-7-carbonitrile, a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will explore its core chemical structure, physicochemical properties, plausible synthetic pathways, and the analytical techniques required for its characterization. Furthermore, this guide will contextualize the molecule's potential as a key building block in medicinal chemistry and drug development, owing to the unique electronic and metabolic properties conferred by its trifluoromethyl and carbonitrile functional groups. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.
Introduction: The Indole Scaffold in Modern Chemistry
The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents[1]. Its unique aromatic and electronic properties allow it to participate in various biological interactions. The strategic functionalization of the indole core is a primary focus of drug discovery programs, aiming to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
The subject of this guide, 5-(trifluoromethyl)-1H-indole-7-carbonitrile, incorporates two powerful functional groups. The trifluoromethyl (-CF3) group is widely used in drug design to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through strong dipole interactions. The carbonitrile (-CN) group is a versatile synthetic handle that can be transformed into other functional groups and can act as a hydrogen bond acceptor in ligand-receptor interactions. This combination makes the molecule a highly valuable intermediate for creating complex and biologically active compounds[2].
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound begins with its structure and associated properties. These data points are critical for experimental design, reaction planning, and regulatory documentation.
Chemical Structure
The structure of 5-(trifluoromethyl)-1H-indole-7-carbonitrile consists of a bicyclic indole core, with a trifluoromethyl group at the C5 position and a carbonitrile group at the C7 position.
Caption: Proposed synthetic workflow for 5-(trifluoromethyl)-1H-indole-7-carbonitrile.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic synthesis techniques. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-((trimethylsilyl)ethynyl)-6-amino-4-(trifluoromethyl)benzonitrile (Intermediate C)
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Reactor Setup: To a dry, three-necked flask under an inert nitrogen atmosphere, add 2-amino-6-bromo-4-(trifluoromethyl)benzonitrile (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
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Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq).
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Addition of Alkyne: Slowly add trimethylsilylacetylene (1.5 eq) to the stirring mixture.
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Reaction: Heat the mixture to 60°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
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Causality: The Sonogashira coupling is a reliable palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. Copper(I) iodide acts as a co-catalyst.
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Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-aniline intermediate.
Step 2: Cyclization to 5-(Trifluoromethyl)-1H-indole-7-carbonitrile (Final Product E)
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Reactor Setup: Dissolve the purified intermediate from Step 1 in anhydrous THF in a flask under a nitrogen atmosphere.
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Cyclization: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise at room temperature.
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Reaction: Stir the mixture at room temperature for 2-4 hours. The TBAF serves both to deprotect the silyl group and to catalyze the intramolecular cyclization onto the nitrile.
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Causality: The fluoride ion removes the trimethylsilyl protecting group, generating a terminal alkyne in situ. The resulting aniline nitrogen then undergoes a 5-endo-dig cyclization onto the alkyne, a common and effective method for indole synthesis.
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Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Final Purification: Purify the crude product via column chromatography or recrystallization to obtain 5-(trifluoromethyl)-1H-indole-7-carbonitrile as a solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the final product. Commercial suppliers typically provide such data to ensure quality.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the indole protons. The N-H proton will likely appear as a broad singlet downfield (> 8 ppm). The protons on the benzene and pyrrole rings will appear as a series of singlets, doublets, or multiplets in the aromatic region (approx. 6.5-8.0 ppm), with coupling constants characteristic of the indole scaffold.[3]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 10 distinct carbon signals. Key signals include the carbon of the nitrile group (~115-120 ppm) and the quartet for the trifluoromethyl carbon (~120-130 ppm) due to C-F coupling.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₅F₃N₂) by providing an exact mass measurement that matches the theoretical value (210.0405).[4]
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Purity Analysis (HPLC/UPLC): High-performance liquid chromatography should be used to determine the purity of the final compound, which is typically expected to be ≥97% for research-grade material.
Applications in Research and Drug Development
5-(Trifluoromethyl)-1H-indole-7-carbonitrile is not typically an end-product but rather a highly valuable building block for the synthesis of more complex molecules.
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Scaffold for Medicinal Chemistry: The indole core is a frequent starting point for developing inhibitors of kinases, G-protein coupled receptors, and other enzymes. This molecule provides a pre-functionalized scaffold, saving synthetic steps.
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Versatility of the Nitrile Group: The 7-carbonitrile group is a key synthetic handle. It can be:
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Reduced to a primary amine (-CH₂NH₂), introducing a basic center for salt formation or further derivatization.
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Hydrolyzed to a carboxylic acid (-COOH), a common pharmacophore group.
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Converted to a tetrazole ring, a well-known bioisostere for a carboxylic acid.
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Impact of the Trifluoromethyl Group: The 5-CF3 group enhances the drug-like properties of derivatives. It can improve metabolic stability by blocking a potential site of oxidation and often increases binding affinity due to its strong electron-withdrawing nature and lipophilicity. Many successful drugs incorporate this moiety for improved pharmacokinetic profiles. Indole derivatives with trifluoromethyl groups have been investigated for a range of activities, including anti-inflammatory effects.[5]
Conclusion
5-(Trifluoromethyl)-1H-indole-7-carbonitrile is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure combines the privileged indole scaffold with two strategically placed, high-impact functional groups. The detailed understanding of its properties, a plausible and robust synthetic route, and clear analytical validation methods make it an accessible and powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its utility as a building block ensures its continued relevance in the development of novel and effective chemical agents.
References
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